Journal Name:European Food Research and Technology
Journal ISSN:1438-2377
IF:3.498
Journal Website:http://www.springerlink.com/content/100491/
Year of Origin:1999
Publisher:Springer Verlag
Number of Articles Per Year:204
Publishing Cycle:Monthly
OA or Not:Not
European Food Research and Technology ( IF 3.498 ) Pub Date: 2022-04-20 , DOI: 10.1146/annurev-physchem-082720-124933
Time-dependent density functional theory has emerged as a method of choice for calculations of spectra and response properties in physics, chemistry, and biology, with its system-size scaling enabling computations on systems much larger than otherwise possible. While increasingly complex and interesting systems have been successfully tackled with relatively simple functional approximations, there has also been increasing awareness that these functionals tend to fail for certain classes of approximations. Here I review the fundamental challenges the approximate functionals have in describing double excitations and charge-transfer excitations, which are two of the most common impediments for the theory to be applied in a black-box way. At the same time, I describe the progress made in recent decades in developing functional approximations that give useful predictions for these excitations.
European Food Research and Technology ( IF 3.498 ) Pub Date: 2021-04-20 , DOI: 10.1146/annurev-physchem-090419-115149
Quantum chemistry in the form of density functional theory (DFT) calculations is a powerful numerical experiment for predicting intermolecular interaction energies. However, no chemical insight is gained in this way beyond predictions of observables. Energy decomposition analysis (EDA) can quantitatively bridge this gap by providing values for the chemical drivers of the interactions, such as permanent electrostatics, Pauli repulsion, dispersion, and charge transfer. These energetic contributions are identified by performing DFT calculations with constraints that disable components of the interaction. This review describes the second-generation version of the absolutely localized molecular orbital EDA (ALMO-EDA-II). The effects of different physical contributions on changes in observables such as structure and vibrational frequencies upon complex formation are characterized via the adiabatic EDA. Example applications include red- versus blue-shifting hydrogen bonds; the bonding and frequency shifts of CO, N2, and BF bound to a [Ru(II)(NH3)5]2 + moiety; and the nature of the strongly bound complexes between pyridine and the benzene and naphthalene radical cations. Additionally, the use of ALMO-EDA-II to benchmark and guide the development of advanced force fields for molecular simulation is illustrated with the recent, very promising, MB-UCB potential.
European Food Research and Technology ( IF 3.498 ) Pub Date: 2022-01-26 , DOI: 10.1146/annurev-physchem-090419-053627
We discuss how Coulomb explosion imaging (CEI), triggered by intense femtosecond laser pulses and combined with laser-induced alignment and covariance analysis of the angular distributions of the recoiling fragment ions, provides new opportunities for imaging the structures of molecules and molecular complexes. First, focusing on gas phase molecules, we show how the periodic torsional motion of halogenated biphenyl molecules can be measured in real time by timed CEI, and how CEI of one-dimensionally aligned difluoroiodobenzene molecules can uniquely identify four structural isomers. Next, focusing on molecular complexes formed inside He nano-droplets, we show that the conformations of noncovalently bound dimers or trimers, aligned in one or three dimensions, can be determined by CEI. Results presented for homodimers of CS2, OCS, and bromobenzene pave the way for femtosecond time-resolved structure imaging of molecules undergoing bimolecular interactions and ultimately chemical reactions.
European Food Research and Technology ( IF 3.498 ) Pub Date: 2023-04-24 , DOI: 10.1146/annurev-physchem-062422-023532
Interaction analysis techniques, including the many-body expansion (MBE), symmetry-adapted perturbation theory, and energy decomposition analysis, allow for an intuitive understanding of complex molecular interactions. We review these methods by first providing a historical context for the study of many-body interactions and discussing how nonadditivities emerge from Hamiltonians containing strictly pairwise-additive interactions. We then elaborate on the synergy between these interaction analysis techniques and the development of advanced force fields aimed at accurately reproducing the Born–Oppenheimer potential energy surface. In particular, we focus on ab initio–based force fields that aim to explicitly reproduce many-body terms and are fitted to high-level electronic structure results. These force fields generally incorporate many-body effects through ( a) parameterization of distributed multipoles, ( b) explicit fitting of the MBE, ( c) inclusion of many-atom features in a neural network, and ( d) coarse-graining of many-body terms into an effective two-body term. We also discuss the emerging use of the MBE to improve the accuracy and speed of ab initio molecular dynamics.
European Food Research and Technology ( IF 3.498 ) Pub Date: 2021-04-20 , DOI: 10.1146/annurev-physchem-090419-040306
Due to the subtle interplay of site-to-site electronic couplings, exciton delocalization, nonadiabatic effects, and vibronic couplings, quantum dynamical studies are needed to elucidate the details of ultrafast photoinduced energy and charge transfer events in organic multichromophoric systems. In this vein, we review an approach that combines first-principles parameterized lattice Hamiltonians with accurate quantum dynamical simulations using advanced multiconfigurational methods. Focusing on the elementary transfer steps in organic functional materials, we address coherent exciton migration and creation of charge transfer excitons in homopolymers, notably representative of the poly(3-hexylthiophene) material, as well as exciton dissociation at polymer:fullerene heterojunctions. We emphasize the role of coherent transfer, trapping effects due to high-frequency phonon modes, and thermal activation due to low-frequency soft modes that drive a diffusive dynamics.
European Food Research and Technology ( IF 3.498 ) Pub Date: 2021-04-20 , DOI: 10.1146/annurev-physchem-090419-044828
When an intense 1,064-nm continuous-wave laser is tightly focused at solution surfaces, it exerts an optical force on molecules, polymers, and nanoparticles (NPs). Initially, molecules and NPs are gathered into a single assembly inside the focus, and the laser is scattered and propagated through the assembly. The expanded laser further traps them at the edge of the assembly, producing a single assembly much larger than the focus along the surface. Amino acids and inorganic ionic compounds undergo crystallization and crystal growth, polystyrene NPs form periodic arrays and disklike structures with concentric circles or hexagonal packing, and Au NPs demonstrate assembling and swarming, in which the NPs fluctuate like a group of bees. These phenomena that depend on laser polarization are called optically evolved assembling at solution surfaces, and their dynamics and mechanisms are elucidated in this review. As a promising application in materials science, the optical trapping assembly of lead halide perovskites, supramolecules, and aggregation-induced emission enhancement–active molecules is demonstrated and future directions for fundamental study are discussed.
European Food Research and Technology ( IF 3.498 ) Pub Date: 2022-01-26 , DOI: 10.1146/annurev-physchem-082620-014627
Molecular polaritons result from light-matter coupling between optical resonances and molecular electronic or vibrational transitions. When the coupling is strong enough, new hybridized states with mixed photon-material character are observed spectroscopically, with resonances shifted above and below the uncoupled frequency. These new modes have unique optical properties and can be exploited to promote or inhibit physical and chemical processes. One remarkable result is that vibrational strong coupling to cavities can alter reaction rates and product branching ratios with no optical excitation whatsoever. In this work we review the ability of vibration-cavity polaritons to modify chemical and physical processes including chemical reactivity, as well as steady-state and transient spectroscopy. We discuss the larger context of these works and highlight their most important contributions and implications. Our goal is to provide insight for systematically manipulating molecular polaritons in photonic and chemical applications.
European Food Research and Technology ( IF 3.498 ) Pub Date: 2023-01-25 , DOI: 10.1146/annurev-physchem-062322-043108
The magneto-optical signatures of colloidal noble metal nanostructures, spanning both discrete nanoclusters (2 nm), exhibit rich structure-property correlations, impacting applications including photonic integrated circuits, light modulation, applied spectroscopy, and more. For nanoclusters, electron doping and single-atom substitution modify both the intensity of the magneto-optical response and the degree of transient spin polarization. Nanoparticle size and morphology also modulate the magnitude and polarity of plasmon-mediated magneto-optical signals. This intimate interplay between nanostructure and magneto-optical properties becomes especially apparent in magnetic circular dichroism (MCD) and magnetic circular photoluminescence (MCPL) spectroscopic data. Whereas MCD spectroscopy informs on a metal nanostructure's steady-state extinction properties, its MCPL counterpart is sensitive to electronic spin and orbital angular momenta of transiently excited states. This review describes the size- and structure-dependent magneto-optical properties of nanoscale metals, emphasizing the increasingly important role of MCPL in understanding transient spin properties and dynamics.
European Food Research and Technology ( IF 3.498 ) Pub Date: 2022-02-04 , DOI: 10.1146/annurev-physchem-082820-015402
Two-dimensional organic–inorganic hybrid perovskites (2DHPs) consist of alternating anionic metal-halide and cationic organic layers. They have widely tunable structural and optical properties. We review the role of the organic cation in defining the structural and optical properties of 2DHPs through the example of lead iodide 2DHPs. Even though excitons reside in the metal-halide layers, the organic and inorganic frameworks cannot be separated—they must be considered as a single unit to fully understand the photophysics of 2DHPs. We correlate cation-induced distortion and disorder in the inorganic lattice with the resulting optical properties. We also discuss the role of the cation in creating and altering the discrete excitonic structure that appears at cryogenic temperatures in some 2DHPs, including the cation-dependent presence of hot-exciton photoluminescence. We conclude our review with an outlook for 2DHPs, highlighting existing gaps in fundamental knowledge as well as potential future applications.
European Food Research and Technology ( IF 3.498 ) Pub Date: 2023-01-25 , DOI: 10.1146/annurev-physchem-090419-041204
The processes of genome expression, regulation, and repair require direct interactions between proteins and DNA at specific sites located at and near single-stranded–double-stranded DNA (ssDNA–dsDNA) junctions. Here, we review the application of recently developed spectroscopic methods and analyses that combine linear absorbance and circular dichroism spectroscopy with nonlinear 2D fluorescence spectroscopy to study the local conformations and conformational disorder of the sugar-phosphate backbones of ssDNA–dsDNA fork constructs that have been internally labeled with exciton-coupled cyanine (iCy3)2 dimer probes. With the application of these methods, the (iCy3)2 dimer can serve as a reliable probe of the mean local conformations and conformational distributions of the sugar-phosphate backbones of dsDNA at various critical positions. The results of our studies suggest a possible structural framework for understanding the roles of DNA breathing in driving the processes of protein–DNA complex assembly and function.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术3区 | FOOD SCIENCE & TECHNOLOGY 食品科技3区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
5.20 | 79 | Science Citation Index Science Citation Index Expanded | Not |
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